molecular formula C12H15N B15249607 2-(Cyclohept-1-en-1-yl)pyridine

2-(Cyclohept-1-en-1-yl)pyridine

Cat. No.: B15249607
M. Wt: 173.25 g/mol
InChI Key: NEXGTLATIZEZTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cycloheptene with pyridine under specific conditions. For example, the reaction can be catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product through C-H activation and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-1-en-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.

Major Products Formed

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohept-1-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)pyridine
  • 2-(Cyclopent-1-en-1-yl)pyridine
  • 2-(Cyclohept-1-en-1-yl)benzene

Uniqueness

2-(Cyclohept-1-en-1-yl)pyridine is unique due to its seven-membered cycloheptene ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(cyclohepten-1-yl)pyridine

InChI

InChI=1S/C12H15N/c1-2-4-8-11(7-3-1)12-9-5-6-10-13-12/h5-7,9-10H,1-4,8H2

InChI Key

NEXGTLATIZEZTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C2=CC=CC=N2

Origin of Product

United States

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